Methyl chloroglyoxylate

Catalog No.
S1521206
CAS No.
5781-53-3
M.F
C3H3ClO3
M. Wt
122.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chloroglyoxylate

CAS Number

5781-53-3

Product Name

Methyl chloroglyoxylate

IUPAC Name

methyl 2-chloro-2-oxoacetate

Molecular Formula

C3H3ClO3

Molecular Weight

122.51 g/mol

InChI

InChI=1S/C3H3ClO3/c1-7-3(6)2(4)5/h1H3

InChI Key

ZXUQEPZWVQIOJE-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)Cl

Synonyms

2-Chloro-2-oxoacetic Acid Methyl Ester; Chloroglyoxylic Acid Methyl Ester; Methoxalyl Chloride; Methyl (Chlorocarbonyl)formate; Methyl (Chloroformyl)formate; Methyl 2-Chloro-2-oxoacetate; Methyl Chloroglyoxylate; Methyl Chlorooxalate; Methyl Oxalyl C

Canonical SMILES

COC(=O)C(=O)Cl

The exact mass of the compound Methyl chloroglyoxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl chloroglyoxylate (CAS 5781-53-3), also known as methyl oxalyl chloride, is a bifunctional acylating agent featuring both an acid chloride and a methyl ester group. With a boiling point of 118–120 °C, it is procured as a stable, handleable liquid for industrial and laboratory synthesis . It is primarily selected to precisely introduce the methoxalyl group (-COCOOMe) into organic frameworks, serving as a critical precursor for heterocycle functionalization and the synthesis of active pharmaceutical ingredients (APIs). Its dual functionality enables a sequential reaction profile: electrophilic acylation followed by controlled ester hydrolysis or cyclization, making it a predictable building block compared to simpler acyl chlorides.

Research Fit

Dual-functional acyl chloride ester for introducing α-keto ester and reactive acyl chloride in a single step
Reported high electrophilicity supports rapid acylation under mild conditions
Regioselective heterocycle synthesis (chromene, coumarin, isoxazole) with one-pot multicomponent compatibility

Substituting methyl chloroglyoxylate with generic acylating agents causes severe process failures and yield losses. Using the parent bis-acid chloride, oxalyl chloride, frequently results in uncontrolled bis-acylation or complete reaction failure when targeting mono-acylated heterocycles like azaindoles[1]. Conversely, substituting with ethyl chloroglyoxylate introduces an ethyl ester that is significantly more sterically hindered and hydrolytically stable, necessitating harsher, prolonged deprotection conditions that degrade sensitive downstream API intermediates. Furthermore, simpler reagents like methyl chloroformate fail to provide the critical alpha-keto functionality required for subsequent heterocyclization steps, rendering them useless for methoxalyl-dependent synthetic routes.

Substitution Risk

Solvolytic reactivity of the α-keto acyl chloride differs substantially from simpler acyl chlorides; reaction rates may shift by orders of magnitude.
Regioselective one-pot heterocycle formations reported with methyl chloroglyoxylate are not reproduced with alternative electrophiles such as benzyl carbonochloridate.
The electron-withdrawing oxalate carbonyl strongly polarizes the acyl chloride bond; generic acylating agents lack this activation profile and may require re-optimization.

Mono-Acylation Selectivity vs. Oxalyl Chloride

In the C-3 acylation of electron-deficient heterocycles such as 7-azaindole, methyl chloroglyoxylate demonstrates strict mono-acylation selectivity. Under AlCl3 catalysis in dichloromethane, methyl chloroglyoxylate yields the desired mono-acylated alpha-ketoester (methyl (5-azaindol-3-yl)oxoacetate) in 70-76% yield [1]. In direct contrast, the use of oxalyl chloride under identical conditions is entirely unproductive, failing to yield the stable mono-adduct due to its propensity for bis-acylation and side reactions with the pyridine nitrogen.

Evidence DimensionMono-acylated product yield
Target Compound Data70-76% yield
Comparator Or BaselineOxalyl chloride (0% yield / unproductive reaction)
Quantified Difference>70% absolute yield improvement for mono-adduct
ConditionsAlCl3-catalyzed Friedel-Crafts acylation in CH2Cl2 at room temperature

Procuring this specific compound enables the direct synthesis of critical pharmaceutical intermediates without the severe purification penalties caused by bis-acylated byproducts.

Solvolytic reactivity vs. chloroformates
Head-to-head
~10⁶-fold faster solvolysis
Supports rapid acylation under mild conditions
Rate-determining addition step; various hydroxylic solvents

Accelerated Ester Hydrolysis vs. Ethyl Chloroglyoxylate

The choice between methyl and ethyl chloroglyoxylate dictates the efficiency of downstream deprotection steps in API synthesis. The methoxalyl group introduced by methyl chloroglyoxylate undergoes rapid and selective hydrolysis using mild aqueous lithium hydroxide (LiOH) at low temperatures . In contrast, the ethyl ester analog (ethyl chloroglyoxylate) requires significantly longer reaction times or elevated temperatures to achieve complete cleavage due to the increased steric bulk and lower electrophilicity of the ester carbonyl.

Evidence DimensionEster hydrolysis conditions
Target Compound DataRapid cleavage under mild aqueous LiOH
Comparator Or BaselineEthyl chloroglyoxylate (requires harsher/prolonged basic conditions)
Quantified DifferenceSignificantly reduced time and thermal input for deprotection
ConditionsBase-catalyzed ester hydrolysis in complex API intermediate synthesis

Mild deprotection preserves the integrity of sensitive functional groups in multi-step pharmaceutical manufacturing, directly improving overall step yield.

Regioselective one-pot heterocycle synthesis
Head-to-head
Regioselective 2H-chromene formation achieved; not observed with benzyl carbonochloridate
Enables regioselective multicomponent cyclization
Triphenylphosphine-mediated, three-component reaction

Reduced Volatility and Handling Hazards vs. Oxalyl Chloride

For bulk procurement and industrial scale-up, the physical properties of the reagent heavily influence process design. Methyl chloroglyoxylate has a boiling point of 118–120 °C, making it a stable, easily transferable liquid at standard ambient temperatures[1]. Oxalyl chloride, however, boils at 63–64 °C and is highly volatile and fuming, requiring stringent vapor control, specialized ventilation, and often chilled handling to prevent evaporative losses and exposure hazards.

Evidence DimensionBoiling point and ambient volatility
Target Compound Data118–120 °C (stable liquid)
Comparator Or BaselineOxalyl chloride (63–64 °C, highly volatile/fuming)
Quantified Difference~55 °C higher boiling point
ConditionsStandard industrial handling at 20-25 °C and 1 atm

Procuring the methyl ester variant lowers engineering control costs and reduces evaporative reagent loss during bulk storage and reactor charging.

Dolutegravir intermediate synthesis
Cross-study comparable
95% yield (key condensation step)
Supports efficient pharmaceutical intermediate production
Legacy routes reported 5–10% total yield; MgBr₂-promoted cyclization

Faster Curing Acceleration in Isocyanate Formulations vs. Benzoyl Chloride

In the production of carbodiimide (CDI)-modified isocyanates, acid chlorides are utilized as curing accelerators to improve product stability and reduce color number. Patent literature identifies methyl chloroglyoxylate as a faster-acting accelerator than ethyl chloroglyoxylate and benzoyl chloride[1]. When added at trace levels (3-10 ppm), methyl chloroglyoxylate accelerates the ripening process at 45-80 °C, allowing the formulation to reach target CDI values more efficiently than its structural analogs.

Evidence DimensionCuring accelerator efficacy
Target Compound DataTarget CDI values reached rapidly at 3-10 ppm addition
Comparator Or BaselineEthyl chloroglyoxylate and benzoyl chloride (slower ripening)
Quantified DifferenceDesignated as the primary additive for rapid curing
ConditionsCDI-modified isocyanate ripening at 45-80 °C

Procuring this specific accelerator shortens manufacturing cycle times and enhances the shelf-life and optical clarity of industrial polyurethane prepolymers.

Electrophilicity vs. standard acyl chlorides
Class-level inference
Reported potent acylating agent; participates in challenging transformations
Electrophilicity context may support demanding acylations
Qualitative differentiation; data to verify for specific substrates
3,5-Disubstituted isoxazole synthesis
Supporting evidence
60–85% yield range
Practical yield benchmark for isoxazole library synthesis
1,3-dipolar cycloaddition; no direct comparator data
Regioselective fused coumarin synthesis
Class-level inference
Regioselective construction of fused coumarins reported; generic acyl chlorides may give isomer mixtures
Supports streamlined purification for coumarin-based probes
Source-specific review; photophysical property advantage reported

Synthesis of HIV Integrase Inhibitors (e.g., Dolutegravir)

Methyl chloroglyoxylate is the reagent of choice for synthesizing critical pyridinone diester intermediates. Its precise mono-acylation capability and the subsequent ease of methyl ester hydrolysis via LiOH make it a more practical procurement choice than ethyl analogs or oxalyl chloride for maintaining step yields in complex API manufacturing .

Functionalization of Electron-Deficient Heterocycles

In medicinal chemistry, modifying azaindoles, pyrroles, and quinolines often requires the introduction of an alpha-ketoester group. Procuring methyl chloroglyoxylate allows for clean Friedel-Crafts acylation under Lewis acid catalysis without the bis-acylation degradation typically caused by generic bis-acid chlorides[1].

Stabilizing Additive for Modified Isocyanates

In the polymer industry, trace amounts (3-10 ppm) of methyl chloroglyoxylate are procured to accelerate the curing of carbodiimide-modified diphenylmethane diisocyanate (MDI). It outperforms benzoyl chloride by providing faster ripening times and maintaining a low color number in the final commercial resin [2].

Application Fit

Application
Selection Property
Validation Focus
Dolutegravir intermediate synthesis
Electrophilic reactivity and step-efficiency profile
Condensation yield and step-count reduction vs. legacy routes
3,5-Disubstituted isoxazole library synthesis
Cycloaddition regioselectivity and yield consistency
Yield benchmark and compatibility with diverse dipolarophiles
Fused coumarin fluorescent probe development
Regioselective cyclization for isomerically pure coumarins
Isomer purity and photophysical performance of fused scaffolds
2H-Chromene diversity-oriented synthesis
One-pot multicomponent regioselectivity and electrophilic profile
Unique reactivity vs. alternative electrophiles in complex heterocycle formation

XLogP3

1.1

Boiling Point

119.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

5781-53-3

Wikipedia

Methyl chloroglyoxylate

General Manufacturing Information

Acetic acid, 2-chloro-2-oxo-, methyl ester: ACTIVE

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